ルフィナミド
概要
説明
ルフィナミドはトリアゾール誘導体であり、抗てんかん薬として主にレノックス・ガストー症候群(小児てんかんの重症型)などのてんかん発作の治療に使用されます . ルフィナミドはノバルティスファーマAGによって開発され、バンゼルとイノベロンというブランド名で販売されています . ルフィナミドは、レノックス・ガストー症候群患者の発作頻度を減らす効果が知られており、部分発作の治療にも可能性を示しています .
2. 製法
ルフィナミドの合成には、いくつかのステップが含まれます。
2,6-ジフルオロベンジルアジドとプロピオール酸の反応: この反応はアルコールと水の混合物中で起こり、1-(2,6-ジフルオロベンジル)-1H-1,2,3-トリアゾール-4-カルボン酸が生成されます.
エステル化: 次に、酸をエステル化してエステルを生成します.
アンモニア分解: エステルをアンモニアで処理してルフィナミドが得られます.
工業生産方法では、通常、極性非プロトン性溶媒と水またはアルコールの混合物からの結晶化などの精製工程が実施され、最終生成物の純度が確保されます .
科学的研究の応用
Rufinamide has a wide range of scientific research applications:
作用機序
ルフィナミドの正確な作用機序は完全には解明されていません。 電位依存性ナトリウムチャネルの不活性状態を延長することで、ニューロン膜を安定化させ、発作活動の拡散を防ぐと考えられています . ルフィナミドは、発作活動に関与する神経伝達物質であるグルタミン酸の産生に関与する代謝型グルタミン酸受容体5の作用も阻害します .
生化学分析
Biochemical Properties
Rufinamide interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) in humans . It prolongs the inactive state of these sodium channels, thus stabilizing membranes and ultimately blocking the spread of partial seizure activity . At high concentrations, Rufinamide inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .
Cellular Effects
Rufinamide has been found to be effective in the treatment of partial seizures and drop attacks associated with Lennox-Gastaut Syndrome, a form of childhood epilepsy . It stabilizes the membranes of neurons, blocking the spread of seizure activity .
Molecular Mechanism
Rufinamide exerts its effects at the molecular level by prolonging the inactive state of voltage-gated sodium channels . This action stabilizes neuronal membranes and blocks the spread of partial seizure activity .
Temporal Effects in Laboratory Settings
Rufinamide is well absorbed but the rate is slow and the extent of absorption decreases as the dose increases . Based on urinary excretion, the extent of absorption was at least 85% following oral administration of a single dose of 600 mg rufinamide tablet under fed conditions .
Metabolic Pathways
Rufinamide is extensively metabolized but has no active metabolites . The primary biotransformation pathway is metabolism by carboxyesterases into an inactive metabolite, a carboxylic acid derivative called CGP 47292, via hydrolysis . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides of CGP 47292 .
Transport and Distribution
Rufinamide is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg . Rufinamide is not extensively bound to plasma proteins .
Subcellular Localization
The specific subcellular localization of Rufinamide is not mentioned in the search results. Given its mechanism of action on voltage-gated sodium channels, it can be inferred that Rufinamide likely interacts with these channels in the neuronal cell membrane .
準備方法
The synthesis of rufinamide involves several steps:
Reaction of 2,6-difluorobenzyl azide and propiolic acid: This reaction occurs in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Esterification: The acid is then esterified to form an ester.
Ammonolysis: The ester is treated with ammonia to yield rufinamide.
Industrial production methods often involve purification steps such as crystallization from a mixture of polar aprotic solvents with water or alcohol to ensure the purity of the final product .
化学反応の分析
ルフィナミドは、いくつかの種類の化学反応を起こします。
加水分解: ルフィナミドは主にカルボキシルエステラーゼによって代謝され、不活性なカルボン酸誘導体に分解されます.
酸化と還元:
これらの反応で使用される一般的な試薬には、アルコール、水、アンモニアなどがあります . これらの反応から生成される主な生成物は、通常、カルボン酸誘導体などの不活性代謝物です .
4. 科学研究における用途
ルフィナミドは、科学研究において幅広い用途があります。
類似化合物との比較
ルフィナミドは、トリアゾール構造と特異的な作用機序により、抗てんかん薬の中では独特な存在です。類似の化合物には以下のようなものがあります。
クロバザム: レノックス・ガストー症候群の治療にも使用される別の抗てんかん薬ですが、ベンゾジアゼピン系に属します.
ラモトリギン: ナトリウムチャネルも標的とする抗てんかん薬ですが、化学構造が異なります.
トピラマート: γ-アミノ酪酸(GABA)の活性を高め、ナトリウムチャネルを阻害することで作用する別の抗てんかん薬です.
ルフィナミドは、ナトリウムチャネルを調節する能力とレノックス・ガストー症候群における特異的な用途により、これらの他の化合物とは一線を画しています .
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046506 | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rufinamide is a triazole derivative antiepileptic that prolongs the inactive state of voltage gated sodium channels thus stabilizing membranes, ultimately blocking the spread of partial seizure activity. | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106308-44-5 | |
Record name | Rufinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufinamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rufinamide's primary mechanism of action?
A1: Rufinamide is believed to exert its anti-seizure effects primarily by modulating voltage-gated sodium channels (VGSCs). [] Specifically, it prolongs the inactive state of these channels, thereby reducing neuronal hyperexcitability. [, ]
Q2: What is the molecular formula and weight of Rufinamide?
A3: Rufinamide has the molecular formula C10H8F2N4O and a molecular weight of 250.19 g/mol. [, ]
Q3: Are there studies on Rufinamide's material compatibility and stability, or catalytic properties?
A3: The provided research focuses primarily on Rufinamide's pharmacological properties and applications as an anti-seizure medication. There is limited information regarding its material compatibility, stability outside a biological context, or any catalytic properties.
Q4: Have computational chemistry techniques been employed in Rufinamide research?
A6: While the provided research primarily focuses on clinical and pharmacological aspects, one study utilizes molecular docking and dynamics simulations to investigate the interaction of Rufinamide with GABA-related proteins. [] This approach provides insights into potential binding sites and interactions that might contribute to its effects.
Q5: What is known about Rufinamide's stability and formulation strategies?
A8: Studies indicate that extemporaneously compounded suspensions of Rufinamide remain stable for a significant period under specific conditions, which can be crucial for patients, especially children, who have difficulty swallowing tablets. [] Furthermore, Rufinamide's low dissolution rate and subsequent impact on bioavailability have led to research on drug delivery systems like chitosan nanoparticles incorporated into a thermoresponsive in situ gel for direct nose-to-brain delivery. [] This approach aims to enhance drug delivery to the brain and potentially improve therapeutic outcomes.
Q6: Are there specific SHE regulations relevant to the scientific research on Rufinamide?
A6: The provided research primarily focuses on Rufinamide's pharmacological properties and applications, without delving into specific SHE regulations related to its manufacturing or handling.
Q7: How is Rufinamide absorbed, distributed, metabolized, and excreted (ADME)?
A10: Rufinamide exhibits good oral absorption, but food significantly increases its exposure. [] It shows low plasma protein binding (26-34%) and undergoes extensive metabolism primarily via carboxylesterase-mediated hydrolysis. [] The inactive metabolite is mainly excreted renally. []
Q8: How do drug interactions affect Rufinamide's pharmacokinetics?
A12: Concomitant use of enzyme-inducing antiepileptic drugs like Phenytoin, Carbamazepine, and Phenobarbital can significantly decrease Rufinamide concentrations. [] Conversely, Valproic acid can elevate Rufinamide levels. [, , , ] These interactions highlight the importance of therapeutic drug monitoring, especially when combining Rufinamide with other medications. []
Q9: Is there a correlation between Rufinamide plasma concentrations and its efficacy or adverse effects?
A13: Population pharmacokinetic modeling suggests a positive correlation between steady-state plasma concentrations of Rufinamide and a reduction in seizure frequency. [] Additionally, a higher incidence of adverse events was observed in patients with concentrations greater than 20 mcg/mL. [] This concentration-dependent response emphasizes the importance of individualized dose adjustments based on therapeutic drug monitoring.
Q10: Can saliva samples be used for therapeutic drug monitoring of Rufinamide?
A14: Research indicates a good correlation between Rufinamide concentrations in saliva and plasma, although saliva concentrations are moderately lower. [] This finding suggests that saliva sampling could be a feasible alternative for therapeutic drug monitoring, especially for patients who might benefit from less invasive sampling techniques. []
Q11: What in vitro models have been used to study Rufinamide's effects?
A15: One study employed SMA patient-derived fibroblasts and differentiated spinal motor neurons (derived from induced pluripotent stem cells) to investigate Rufinamide's effects on Spinal Muscular Atrophy (SMA) in vitro. [] This research suggests potential beneficial effects of Rufinamide in specific SMA types, highlighting its possible therapeutic applications beyond epilepsy.
Q12: What animal models have been used to study Rufinamide's anti-seizure activity?
A16: While specific animal models are not extensively detailed in the provided research, Rufinamide has shown efficacy in acute animal seizure models and the kindling model of epilepsy. []
Q13: What are the main findings from clinical trials evaluating Rufinamide for Lennox-Gastaut syndrome?
A17: Numerous clinical trials and long-term extension studies consistently demonstrate Rufinamide's efficacy in reducing seizure frequency in patients with Lennox-Gastaut syndrome, particularly tonic-atonic ("drop attack") seizures. [, , , , ] These trials formed the basis for its approval for this indication in several countries.
Q14: What is the evidence for Rufinamide's efficacy in treating other types of epilepsy?
A18: While primarily indicated for Lennox-Gastaut syndrome, clinical practice studies and retrospective analyses suggest potential benefits of Rufinamide in various refractory epilepsy types, expanding its use beyond the initially approved indication. [, ]
Q15: Has Rufinamide demonstrated efficacy in treating seizures in adult patients with Lennox-Gastaut syndrome?
A19: A post-hoc subgroup analysis of a Phase III trial indicated that Rufinamide effectively reduced seizure frequency in adult patients with Lennox-Gastaut syndrome, suggesting its potential benefit in this specific population. [] This finding is significant considering the challenges in managing LGS in adulthood and the limited treatment options available.
Q16: Are there any studies comparing the effectiveness of Rufinamide to other anti-seizure medications in real-world settings?
A20: Data from a randomized, open-label study (Study 303) compared the efficacy of adjunctive Rufinamide to any other antiepileptic drug (AED) in patients aged 1-30 years with LGS. [] This real-world study provides valuable insights into Rufinamide's performance compared to other commonly used AEDs.
Q17: Are there ongoing efforts to improve Rufinamide delivery to the brain?
A23: Yes, research is exploring innovative drug delivery systems like intranasal delivery using chitosan nanoparticles loaded with Rufinamide, aiming to enhance drug concentration in the brain and potentially improve therapeutic outcomes. []
Q18: Are there specific biomarkers being investigated to predict Rufinamide efficacy or monitor treatment response?
A24: While the provided research doesn't highlight specific biomarkers, therapeutic drug monitoring of Rufinamide plasma concentrations is crucial for optimizing treatment and minimizing the risk of adverse effects. [] Future research might focus on identifying more specific biomarkers to personalize therapy further.
Q19: What analytical methods are commonly used to quantify Rufinamide in biological samples?
A25: High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying Rufinamide in biological samples like plasma and saliva. [, ] These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.
Q20: Is there information on the environmental impact and degradation of Rufinamide?
A20: The provided research primarily focuses on Rufinamide's pharmaceutical applications and does not delve into its environmental impact or degradation pathways.
Q21: What is known about Rufinamide's dissolution rate and solubility?
A27: Rufinamide exhibits low water solubility across a wide pH range, which contributes to its low dissolution rate and potentially impacts its bioavailability. [] This characteristic has prompted research into drug delivery strategies like nanoparticle formulations to enhance solubility and improve drug delivery to the brain. []
Q22: What are the key aspects of validating analytical methods for Rufinamide quantification?
A28: Validation of analytical methods, especially for drugs like Rufinamide, typically involves establishing parameters like linearity, accuracy, precision, selectivity, and robustness. [] This rigorous validation ensures the reliability and accuracy of measurements used in research and clinical practice.
Q23: Are there established quality control measures for Rufinamide during its development and manufacturing?
A29: While specific details are not extensively discussed, as a pharmaceutical compound, Rufinamide manufacturing and distribution adhere to strict quality control standards to ensure consistency, safety, and efficacy. []
Q24: Does Rufinamide interact with drug transporters?
A24: While specific drug transporter interactions are not extensively discussed, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing Rufinamide therapy, particularly in patients with complex medication regimens.
Q25: What is known about Rufinamide's biocompatibility and biodegradability?
A25: The research primarily focuses on Rufinamide's use as a medication, and detailed information on its biocompatibility and biodegradability outside a pharmacological context is limited.
Q26: Are there alternative medications or treatment strategies for conditions where Rufinamide is used?
A26: The choice of anti-seizure medication depends on various factors, including the specific epilepsy syndrome, individual patient characteristics, and response to previous treatments. Several other anti-seizure medications are available, and their suitability as alternatives to Rufinamide needs to be evaluated on a case-by-case basis.
Q27: Are there specific recycling or waste management strategies for Rufinamide?
A27: The provided research focuses on Rufinamide's pharmaceutical aspects, and information regarding its recycling or waste management is limited.
Q28: What are some essential research infrastructure and resources for studying Rufinamide?
A28: Research on Rufinamide and similar compounds often involves a multidisciplinary approach utilizing resources like: - In vitro models: Cell lines, primary cells, and induced pluripotent stem cells. - Animal models: Rodent models of epilepsy. - Electrophysiological techniques: Patch-clamp recording to study ion channel activity. - Imaging techniques: To assess brain activity and structural changes. - Clinical trial networks: For conducting large-scale clinical studies.
Q29: What are some historical milestones in the development and use of Rufinamide?
A37: - Rufinamide was granted orphan drug status for the treatment of Lennox-Gastaut syndrome in 2004. [, ] - It received approval for this indication in Europe in 2007 and the United States in 2009. [, , ] - Subsequent research has explored its potential applications in other epilepsy syndromes. []
Q30: Are there any cross-disciplinary applications or synergies emerging from Rufinamide research?
A30: Rufinamide research demonstrates cross-disciplinary synergies by:
- Combining pharmacological investigations with molecular docking and dynamics simulations to elucidate drug-target interactions. []
- Utilizing patient-derived cells and iPSC-derived neurons, bridging the gap between basic research and clinical applications. []
- Exploring innovative drug delivery systems like nanotechnology to enhance drug bioavailability and brain penetration, pushing the boundaries of pharmaceutical sciences. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。